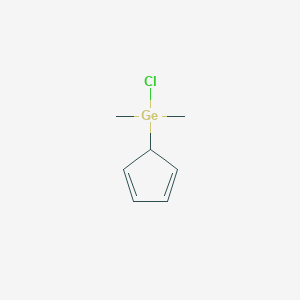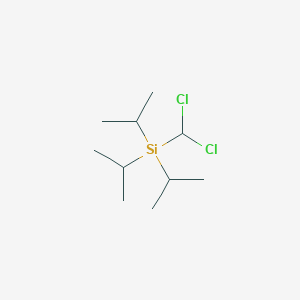
Silane, (dichloromethyl)tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (dichloromethyl)tris(1-methylethyl)-: is a chemical compound with the molecular formula C10H22Cl2Si . It is a type of organosilicon compound, which means it contains carbon-silicon bonds. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, chemical resistance, and hydrophobicity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (dichloromethyl)tris(1-methylethyl)- typically involves the reaction of dichloromethylsilane with isopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of Silane, (dichloromethyl)tris(1-methylethyl)- is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .
化学反応の分析
Types of Reactions: Silane, (dichloromethyl)tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Organosilicon compounds with various functional groups.
科学的研究の応用
Chemistry: Silane, (dichloromethyl)tris(1-methylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: In the industrial sector, Silane, (dichloromethyl)tris(1-methylethyl)- is used as a coupling agent to enhance the adhesion between different materials, such as glass and polymers. It is also utilized in the production of coatings, sealants, and adhesives .
作用機序
The mechanism of action of Silane, (dichloromethyl)tris(1-methylethyl)- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The presence of chlorine atoms allows for further functionalization through substitution reactions .
類似化合物との比較
Trichlorosilane: Used in the production of high-purity silicon for the semiconductor industry.
Trimethylsilyl chloride: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Employed in hydrosilylation reactions similar to Silane, (dichloromethyl)tris(1-methylethyl)-.
Uniqueness: Silane, (dichloromethyl)tris(1-methylethyl)- is unique due to its specific combination of dichloromethyl and isopropyl groups, which provide distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring precise control over chemical properties and reactivity .
特性
CAS番号 |
61209-13-0 |
|---|---|
分子式 |
C10H22Cl2Si |
分子量 |
241.27 g/mol |
IUPAC名 |
dichloromethyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C10H22Cl2Si/c1-7(2)13(8(3)4,9(5)6)10(11)12/h7-10H,1-6H3 |
InChIキー |
JCBRZWOQUNWFMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





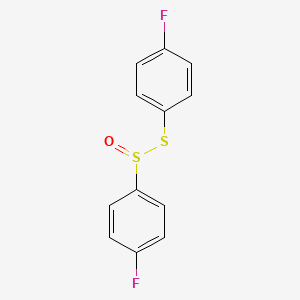
![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
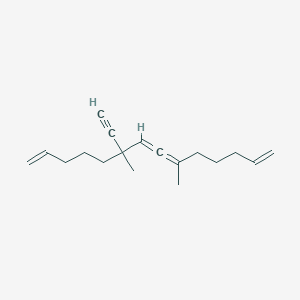
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
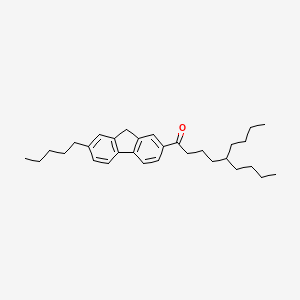
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
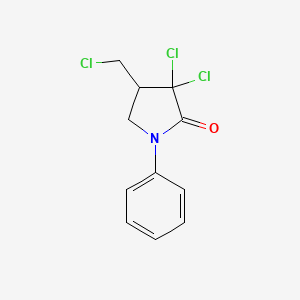
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

